

N,N'-bis(3-acetylphenyl)nonanediamide CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N,N'-bis(3acetylphenyl)nonanediamide

Cat. No.:

B323586

Get Quote

Technical Guide: N,N'-bis(3-acetylphenyl)nonanediamide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This technical guide provides an in-depth overview of **N,N'-bis(3-acetylphenyl)nonanediamide**, a diamide compound of interest for various research and development applications.

Identifier	Value	
Compound Name	N,N'-bis(3-acetylphenyl)nonanediamide	
CAS Number	316144-76-0[1]	
Molecular Formula	C25H30N2O4[1]	
Molecular Weight	422.52 g/mol	

Chemical Structure

The chemical structure of **N,N'-bis(3-acetylphenyl)nonanediamide** is characterized by a central nonanediamide linker connecting two 3-acetylphenyl moieties.

The image you are requesting does not exist or is no longer available.

i mgur.com

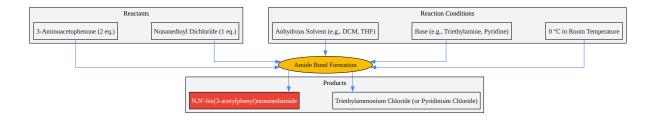
Figure 1.

Chemical Structure of N,N'-bis(3-acetylphenyl)nonanediamide.

Physicochemical Properties (Predicted)

Quantitative data for **N,N'-bis(3-acetylphenyl)nonanediamide** is not readily available in public databases. The following table summarizes predicted physicochemical properties.

Property	Predicted Value	Source
Boiling Point	665.7±55.0 °C	ChemicalBook[1]
Density	1.121±0.06 g/cm ³	ChemicalBook[1]
рКа	12.96±0.70	ChemicalBook[1]


Synthesis

A specific, peer-reviewed synthesis protocol for **N,N'-bis(3-acetylphenyl)nonanediamide** is not currently available in the searched scientific literature. However, based on general principles of amide synthesis, a plausible and efficient synthetic route involves the acylation of 3-aminoacetophenone with nonanedioyl dichloride. This reaction is a common method for the formation of diamides from a diamine (or in this case, two monoamines) and a diacyl chloride.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of two equivalents of 3-aminoacetophenone with one equivalent of nonanedioyl dichloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for N,N'-bis(3-acetylphenyl)nonanediamide.

Hypothetical Experimental Protocol

Materials:

- 3-Aminoacetophenone
- Nonanedioyl dichloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine or Pyridine
- · Saturated sodium bicarbonate solution

Foundational & Exploratory

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

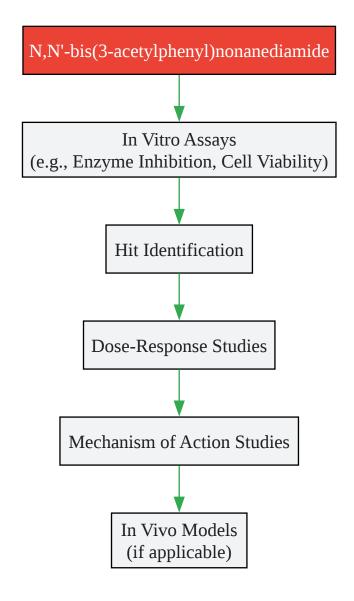
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.
- Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred reaction mixture.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N,N'-bis(3acetylphenyl)nonanediamide.
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Potential Biological Relevance and Applications

While no specific biological activities for **N,N'-bis(3-acetylphenyl)nonanediamide** have been reported in the available literature, the structural motifs present in the molecule suggest potential areas for investigation. Aromatic amides and diamides are known to exhibit a wide range of biological activities.

- Antimicrobial Agents: Aromatic amide derivatives have been studied for their potential as antibacterial and antifungal agents.[2][3] The presence of two aromatic rings and amide linkages could confer antimicrobial properties.
- Insecticidal Activity: Certain diamide compounds, particularly anthranilic diamides, are known to act as insecticides by targeting ryanodine receptors in insects.[4][5] While the structure of N,N'-bis(3-acetylphenyl)nonanediamide differs significantly from these, its diamide core warrants investigation for potential insecticidal properties.
- Enzyme Inhibition: The acetylphenyl groups could potentially interact with the active sites of various enzymes, making the compound a candidate for screening as an enzyme inhibitor.


It is important to emphasize that these are hypothetical applications based on the activities of structurally related compounds. Rigorous biological screening and pharmacological studies are necessary to determine the actual biological profile of **N,N'-bis(3-acetylphenyl)nonanediamide**.

Experimental Workflows and Signaling Pathways

As there is no published research on the biological effects of **N,N'-bis(3-acetylphenyl)nonanediamide**, there are no established experimental workflows or known signaling pathways associated with this compound.

Should this molecule be investigated for a specific biological activity, a general workflow for initial screening could be proposed.

Click to download full resolution via product page

Caption: A general workflow for the initial biological screening of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. N,N'-bis(3-acetylphenyl)nonanediamide CAS#: 316144-76-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N,N'-bis(3-acetylphenyl)nonanediamide CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b323586#n-n-bis-3-acetylphenyl-nonanediamide-casnumber-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com